![molecular formula C18H17ClF2N2O2 B5711746 N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide
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Overview
Description
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide is a chemical compound with a complex structure that includes a tert-butylcarbamoyl group, a phenyl ring, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of tert-butylcarbamoyl group: This step involves the reaction of tert-butylamine with a suitable protecting group reagent such as di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butylcarbamoyl group.
Introduction of phenyl ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is reacted with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of difluorobenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and difluoro positions, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylcarbamoyl)phenyl]-2,4-dimethoxybenzamide
- N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole
Uniqueness
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-18(2,3)23-17(25)10-6-4-5-7-15(10)22-16(24)11-8-13(20)14(21)9-12(11)19/h4-9H,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRCJVBMYBDAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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